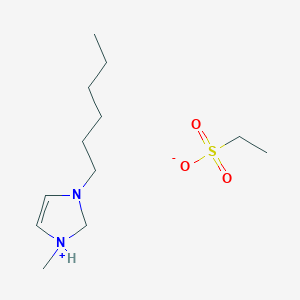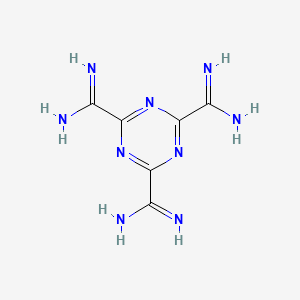
(E)-(2-(hydroxymethyl)phenyl)dimethyl(1-octenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol is a chemical compound with the molecular formula C17H30OSi. It is a silyl ether derivative of benzyl alcohol, where the silyl group is dimethyl(1-octenyl)silyl. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol typically involves the reaction of benzyl alcohol with dimethyl(1-octenyl)silyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
Benzyl alcohol+Dimethyl(1-octenyl)silyl chloride→2-[Dimethyl(1-octenyl)silyl]benzyl alcohol+HCl
Industrial Production Methods
In industrial settings, the production of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol may involve large-scale batch or continuous processes. The reaction is typically carried out in reactors equipped with temperature control and efficient mixing to ensure uniform reaction conditions. The product is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzophenone.
Reduction: Formation of toluene or ethylbenzene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol has several applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols in organic synthesis. The silyl group can be easily removed under mild conditions, making it useful for multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Used in the development of drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect sensitive functional groups during chemical reactions. The molecular pathways involved include nucleophilic substitution and elimination reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl benzyl alcohol
- Triethylsilyl benzyl alcohol
- Tert-butyldimethylsilyl benzyl alcohol
Uniqueness
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol is unique due to the presence of the 1-octenyl group, which provides additional hydrophobicity and steric hindrance compared to other silyl benzyl alcohol derivatives. This can influence the reactivity and selectivity of the compound in various chemical reactions.
Propiedades
Fórmula molecular |
C17H28OSi |
|---|---|
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
[2-[dimethyl-[(E)-oct-1-enyl]silyl]phenyl]methanol |
InChI |
InChI=1S/C17H28OSi/c1-4-5-6-7-8-11-14-19(2,3)17-13-10-9-12-16(17)15-18/h9-14,18H,4-8,15H2,1-3H3/b14-11+ |
Clave InChI |
OWMDHCZOLGWXHL-SDNWHVSQSA-N |
SMILES isomérico |
CCCCCC/C=C/[Si](C)(C)C1=CC=CC=C1CO |
SMILES canónico |
CCCCCCC=C[Si](C)(C)C1=CC=CC=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14186005.png)



![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)


![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)



![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)
![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)

